2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile
Description
This compound belongs to the hexahydroquinoline family, characterized by a bicyclic framework with fused cyclohexenone and pyridine rings. Key structural features include:
- Substituents: A 4-bromophenyl group at position 1 and a 4-nitrophenyl group at position 4, both electron-withdrawing, which influence electronic density and intermolecular interactions.
Properties
CAS No. |
311318-11-3 |
|---|---|
Molecular Formula |
C24H21BrN4O3 |
Molecular Weight |
493.4 g/mol |
IUPAC Name |
2-amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-6,8-dihydro-4H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C24H21BrN4O3/c1-24(2)11-19-22(20(30)12-24)21(14-3-7-17(8-4-14)29(31)32)18(13-26)23(27)28(19)16-9-5-15(25)6-10-16/h3-10,21H,11-12,27H2,1-2H3 |
InChI Key |
UEDNRBMCPYXMPT-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC2=C(C(C(=C(N2C3=CC=C(C=C3)Br)N)C#N)C4=CC=C(C=C4)[N+](=O)[O-])C(=O)C1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile typically involves a multi-step process. One common method includes the Hantzsch reaction, which is a multi-component reaction involving an aldehyde, a β-ketoester, and an ammonium acetate. The specific steps are as follows:
Condensation Reaction: The reaction starts with the condensation of 4-bromobenzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ethyl cyanoacetate in the presence of ammonium acetate.
Cyclization: The intermediate formed undergoes cyclization to form the hexahydroquinoline core.
Nitration: The final step involves the nitration of the compound to introduce the nitro group at the 4-position of the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amino group, significantly altering the compound’s properties.
Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions typically use reagents like sodium azide (NaN₃) or thiourea.
Major Products
Oxidation: Products may include quinoline derivatives with additional ketone or carboxylic acid groups.
Reduction: The major product is the corresponding amino derivative.
Substitution: Products vary depending on the nucleophile used but can include a wide range of substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, derivatives of this compound have been studied for their potential as enzyme inhibitors, particularly in the context of cancer research. The presence of both bromine and nitro groups makes it a versatile scaffold for drug design.
Medicine
Medicinally, this compound and its derivatives have shown promise in the development of new pharmaceuticals. They have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties.
Industry
In the industrial sector, this compound can be used in the synthesis of dyes, pigments, and other materials that require complex organic structures.
Mechanism of Action
The mechanism of action of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The bromine atom can also participate in halogen bonding, influencing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The compound’s structural analogs vary primarily in substituents at positions 1, 4, and 5. Key comparisons include:
Key Observations :
- Electron-withdrawing vs. electron-donating groups: The nitro group (target compound) enhances electrophilicity compared to dimethylamino (312275-76-6) or thiophenyl (311332-82-8) substituents, affecting reactivity in nucleophilic additions .
- Steric effects: The 7,7-dimethyl groups in the target compound restrict ring puckering, favoring a more rigid conformation compared to non-methylated analogs like 311332-82-8 .
Spectroscopic and Crystallographic Comparisons
- NMR Spectroscopy: The 4-nitrophenyl group in the target compound causes downfield shifts in aromatic protons (δ ~8.0–8.5 ppm) due to electron withdrawal, contrasting with upfield shifts in analogs with electron-donating groups (e.g., δ ~6.5–7.5 ppm for 312275-76-6) . Torsion angles (e.g., C8–C9–C11–N2 = −177.03°) in related structures (e.g., 2-Amino-4-(4-methylphenyl)-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile ) suggest similar chair conformations but subtle deviations due to substituent bulk .
- Hydrogen Bonding and Crystal Packing: The target compound’s amino and carbonyl groups likely form N–H···O and C=O···H–N hydrogen bonds, as seen in analogs like 2-Amino-4-(4-chlorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile . Compared to compounds with flexible substituents (e.g., 4g ), the rigid 4-nitrophenyl group may reduce molecular flexibility, favoring denser crystal packing .
Biological Activity
2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile (CAS No. 311318-11-3) is a complex organic compound belonging to the class of hexahydroquinolines. Its unique structure includes multiple functional groups such as amino, nitro, and bromine substituents that contribute to its biological activity. This article reviews the compound's synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Synthesis
The synthesis of this compound typically involves a multi-step process including:
- Condensation Reaction : The reaction begins with the condensation of 4-bromobenzaldehyde, dimedone (5,5-dimethyl-1,3-cyclohexanedione), and ethyl cyanoacetate in the presence of ammonium acetate.
- Cyclization : The intermediate formed undergoes cyclization to create the hexahydroquinoline core.
- Nitration : The final step introduces the nitro group at the 4-position of the phenyl ring through nitration reactions .
Anticancer Properties
Recent studies have highlighted the anticancer potential of compounds related to 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile. For instance:
- Cytotoxicity Assays : The compound has been evaluated against various cancer cell lines including A549 (lung cancer), MCF-7 (breast cancer), and HCT-116 (colon cancer). Results indicated promising cytotoxic activity with IC50 values suggesting effective inhibition of cell proliferation .
The biological activity of this compound can be attributed to several mechanisms:
- Bioreduction : The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components.
- Halogen Bonding : The presence of bromine allows for halogen bonding interactions that may enhance binding affinity to biological targets.
- Electrophilic Character : The electron-withdrawing nature of the nitro group increases the electrophilicity of adjacent carbon centers, potentially leading to increased reactivity towards nucleophiles in biological systems .
Study on Anticancer Activity
In a study evaluating various derivatives of hexahydroquinoline compounds for their anticancer properties:
- Compounds with electron-withdrawing groups (e.g., nitro) exhibited enhanced cytotoxicity compared to those with electron-donating groups.
- A specific derivative showed significant activity against MCF-7 cells with an IC50 value indicating strong potential for further development as an anticancer agent .
Comparison with Similar Compounds
The unique structure of 2-Amino-1-(4-bromophenyl)-7,7-dimethyl-4-(4-nitrophenyl)-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile can be contrasted with similar compounds:
| Compound Name | Unique Features |
|---|---|
| 2-Amino-1-(4-chlorophenyl)-... | Chlorine substituent instead of bromine |
| 2-Amino-1-(4-fluorophenyl)-... | Fluorine substituent; different electronic properties |
This compound's combination of bromine and nitro groups creates a distinct electronic environment that may influence its reactivity and biological activity compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
